![molecular formula C9H5BrClNS B2908494 5-(3-Bromophenyl)-2-chlorothiazole CAS No. 959986-18-6](/img/structure/B2908494.png)
5-(3-Bromophenyl)-2-chlorothiazole
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Overview
Description
5-(3-Bromophenyl)-2-chlorothiazole is a chemical compound that has a wide range of applications in scientific research. Due to its unique properties, it has been used in a variety of laboratory experiments, as well as in pharmaceutical and medical applications.
Scientific Research Applications
Anticancer Activity
This compound has been used in the synthesis of new analogs with potential anticancer properties. Studies have shown that these analogs can be characterized and tested for their anticancer activity, providing valuable insights into their therapeutic potential .
Molecular Docking Studies
Molecular docking studies are essential for understanding how drugs interact with their targets. 5-(3-Bromophenyl)-2-chlorothiazole derivatives have been used in such studies to predict their binding affinities and modes of action .
ADME and Toxicity Prediction
The compound has been utilized in studies to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of its derivatives, as well as their potential toxicity, which is crucial for drug development .
Radiolabeling for Imaging
Radiolabeled derivatives of 5-(3-Bromophenyl)-2-chlorothiazole have been developed for use in Positron Emission Tomography (PET) imaging, which can help in the diagnosis and monitoring of diseases .
Synthesis of Phthalocyanines
It has been used in the synthesis and characterization of phthalocyanines, which are compounds with a range of applications including photodynamic therapy and as dyes .
Neurotoxicity Studies
Derivatives of this compound have been studied for their neurotoxic potentials, which is important for understanding their safety profile and potential side effects on the nervous system .
Mechanism of Action
Target of Action
Similar compounds such as emrusolmin (also known as anle138b) have been shown to target proteins like tau and alpha-synuclein . These proteins play a crucial role in neurodegenerative diseases like Parkinson’s Disease and Multiple System Atrophy .
Mode of Action
Compounds with similar structures, like emrusolmin, have been shown to inhibit protein aggregation . They suppress oligomer formation in vitro and in vivo, inhibiting pathogenic protein accumulation and neurodegeneration .
Biochemical Pathways
Related compounds like emrusolmin have been shown to impact the aggregation of proteins like tau and alpha-synuclein . This suggests that 5-(3-Bromophenyl)-2-chlorothiazole might also influence similar biochemical pathways.
Pharmacokinetics
For instance, Emrusolmin has been shown to block the activity of conducting Aβ pores without changing the membrane-embedded Aβ-oligomer structure .
Result of Action
Compounds with similar structures, like emrusolmin, have been shown to reduce protein deposition in the brain, improve dopamine neuron function, and improve movement in animal models .
Action Environment
The suzuki–miyaura coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
5-(3-bromophenyl)-2-chloro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEMFLPMJMFBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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